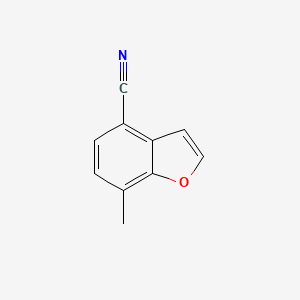
7-Methylbenzofuran-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylbenzofuran-4-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with a methyl group at the 7th position and a carbonitrile group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium . Another approach involves the cyclization of 2-hydroxybenzophenones with Corey-Chaykovsky reagent .
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 7-Methylbenzofuran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines.
科学研究应用
7-Methylbenzofuran-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 7-Methylbenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
相似化合物的比较
Benzofuran: The parent compound with a simpler structure.
7-Methylbenzofuran: Lacks the carbonitrile group.
4-Benzofurancarbonitrile: Lacks the methyl group at the 7th position.
Uniqueness: 7-Methylbenzofuran-4-carbonitrile is unique due to the presence of both the methyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.
生物活性
7-Methylbenzofuran-4-carbonitrile is an organic compound characterized by its unique structure, which includes a fused benzene and furan ring with a methyl group and a carbonitrile functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The molecular formula of this compound is C_{10}H_{7}N, with a molecular weight of approximately 159.19 g/mol. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Structural Characteristics
The structural configuration of this compound significantly influences its biological properties. The position of the methyl and carbonitrile groups can affect its interaction with biological targets.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Methyl group at position 7 | Potential for diverse biological activity |
| 2-Methylbenzofuran-4-carbonitrile | Methyl group at position 2 | Different biological activity due to substituent position |
| 6-Methylbenzofuran-3-carbonitrile | Methyl group at position 6 | Distinct pharmacological properties |
| Benzofuran-4-carboxylic acid | Carboxylic acid instead of carbonitrile | Known for anti-inflammatory effects |
Biological Activity
Preliminary studies indicate that this compound exhibits significant interaction with various biological targets, potentially leading to diverse pharmacological effects. The following subsections summarize key findings related to its biological activity.
Anticancer Activity
Research has demonstrated that benzofuran derivatives, including this compound, possess anticancer properties. A structure-activity relationship (SAR) analysis highlighted that modifications in the benzofuran structure can enhance cytotoxicity against cancer cell lines. For instance, certain benzofuran analogues have shown remarkable cytotoxic activity against leukemia cells with low IC50 values, indicating strong potential for anticancer drug development .
Antimicrobial Properties
Benzofuran derivatives are known for their antimicrobial activities. Studies have shown that compounds with specific substitutions at the C-6 position exhibit potent antibacterial effects against various strains, making them promising candidates for developing new antimicrobial agents . The presence of the carbonitrile functional group in this compound may enhance its antimicrobial efficacy compared to other derivatives.
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented, suggesting that this compound may also exhibit similar properties. Compounds with a benzofuran scaffold have been reported to reduce inflammation in various models, indicating a possible therapeutic role in inflammatory diseases .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of several benzofuran derivatives on Erlich ascites carcinoma (EAC) cells. Among the tested compounds, those structurally similar to this compound exhibited significant antiproliferative effects, highlighting the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives with the carbonitrile group were assessed against multiple bacterial strains. The results indicated that certain substitutions led to enhanced antibacterial potency, suggesting that this compound could serve as a lead compound for further development .
属性
分子式 |
C10H7NO |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
7-methyl-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5H,1H3 |
InChI 键 |
CVRUJIMUIOVAOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)C#N)C=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















